1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione
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Overview
Description
1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione is a chemical compound with the molecular formula C18H16O7. It is known for its unique structure, which includes multiple hydroxyl and methoxy groups attached to an anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione can be synthesized through several chemical routes. One common method involves the reaction of 1,2-dihydroxyanthraquinone with methanol in the presence of a strong acid catalyst. The reaction typically requires heating to facilitate the formation of the methoxy groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinones .
Scientific Research Applications
1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1,2-dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in redox reactions, which can modulate cellular processes. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,7-Dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione (Obtusin): Similar in structure but differs in the position of hydroxyl and methoxy groups.
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: Another related compound with different substitution patterns.
Uniqueness
1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90985-58-3 |
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Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1,2-dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O7/c1-7-5-8-11(16(22)13(7)19)15(21)12-9(14(8)20)6-10(23-2)17(24-3)18(12)25-4/h5-6,19,22H,1-4H3 |
InChI Key |
VUVVKGDLHYXJFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC |
Origin of Product |
United States |
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